molecular formula C22H27ClN2O2 B2931311 rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis CAS No. 2445749-58-4

rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis

Cat. No.: B2931311
CAS No.: 2445749-58-4
M. Wt: 386.92
InChI Key: FLOWHOYQZGTFRO-DXPOFMJKSA-N
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Description

rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis: is a complex organic compound with a molecular weight of 386.92 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group and a cyclobutyl ring. It is often used in various scientific research applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis involves multiple stepsThe final step involves the formation of the carbamate and its conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethanol derivatives .

Scientific Research Applications

rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • (9H-fluoren-9-yl)methyl chloroformate
  • (9H-fluoren-9-yl)methyl carbonochloridate
  • (9H-fluoren-9-yl)methyl carbamate

Comparison: rac-(9H-fluoren-9-yl)methylN-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamatehydrochloride,cis is unique due to its specific structure, which includes both a fluorenyl group and a cyclobutyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H/t14-,20-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOWHOYQZGTFRO-DXPOFMJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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